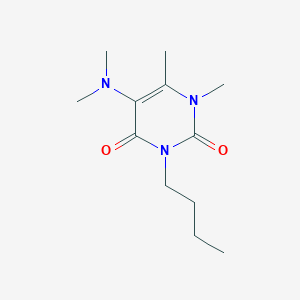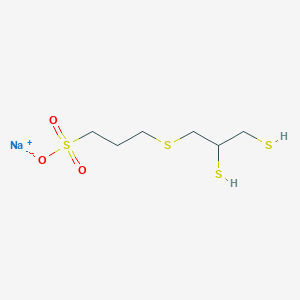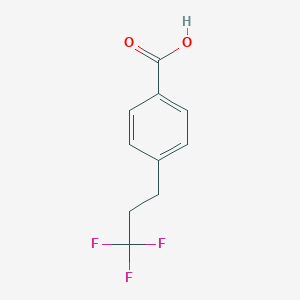
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. The addition of butyl and dimethylamino groups to uracil gives rise to a compound with unique properties, making it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- involves its ability to interact with DNA. Specifically, this compound binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction results in the fluorescence of the compound, making it a useful tool for the detection of DNA damage.
Biochemical and Physiological Effects:
In addition to its applications in scientific research, Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has been shown to have biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is its high sensitivity and specificity for detecting DNA damage. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are many potential future directions for research involving Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-. One area of research involves the development of new fluorescent probes based on this compound for the detection of other types of DNA damage. Additionally, there is potential for the use of this compound in the development of new therapies for diseases related to oxidative stress. Overall, the unique properties of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- make it a valuable tool in scientific research with many potential applications in the future.
Synthesemethoden
The synthesis of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a complex process that requires specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of butyl 2-bromoacetate with 5-amino-1,6-dimethyluracil, followed by the addition of dimethylamine. This reaction results in the formation of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This is due to the fact that Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a high affinity for damaged DNA, making it an effective tool for detecting and monitoring DNA damage.
Eigenschaften
CAS-Nummer |
102613-20-7 |
|---|---|
Produktname |
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- |
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3-butyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-8-15-11(16)10(13(3)4)9(2)14(5)12(15)17/h6-8H2,1-5H3 |
InChI-Schlüssel |
MOSBBDDOEFPVLI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
Kanonische SMILES |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
Andere CAS-Nummern |
102613-20-7 |
Synonyme |
3-butyl-5-dimethylamino-1,6-dimethyl-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)




![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
